Asukamycin

Description

This compound has been reported in Streptomyces, Streptomyces nodosus, and Apis cerana with data available.

produced by Streptomyces nodosus asukaensis

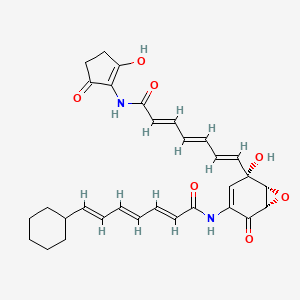

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E)-7-cyclohexyl-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+/t29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHVAUUEPNULMP-JHWDTTIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)/C=C/C=C/C=C/C(=O)NC2=C[C@]([C@H]3[C@@H](C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318456 | |

| Record name | Asukamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61116-33-4 | |

| Record name | Asukamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61116-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asukamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061116334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asukamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Asukamycin

Abstract: Asukamycin, a polyketide natural product from Streptomyces nodosus subsp. asukaensis, has long been recognized for its antibiotic properties.[1][2][3] More recent investigations have unveiled a sophisticated anti-neoplastic mechanism of action, positioning this compound as a subject of significant interest in oncology and drug development.[4] This document provides a detailed examination of this compound's core mechanism, which functions through a "molecular glue" paradigm.[5][6] It covalently modifies the E3 ligase UBR7, inducing a novel protein-protein interaction with the tumor suppressor p53, thereby activating p53-mediated transcriptional programs and inducing cell death.[5][7] This guide consolidates key quantitative data, details the experimental protocols used to elucidate this mechanism, and presents visual diagrams of the critical pathways and workflows.

Core Mechanism of Action: A Molecular Glue

The primary anti-cancer mechanism of this compound is not based on conventional enzyme inhibition but on inducing the formation of a ternary complex between two proteins that do not typically interact.[5] This "molecular glue" activity is initiated by the covalent binding of this compound to its primary cellular target.

Covalent Targeting of UBR7 E3 Ligase

Using advanced chemoproteomic techniques, specifically Activity-Based Protein Profiling (ABPP), the E3 ligase UBR7 has been identified as a primary, direct target of this compound in breast cancer cells.[5][6] this compound possesses multiple electrophilic sites, including two polyunsaturated amide side chains and an epoxyketone moiety, which can react with nucleophilic amino acid residues on proteins.[5][6][8] The key interaction occurs at Cysteine 374 (C374) of UBR7, where this compound forms a covalent bond.[5] The importance of this specific residue was confirmed through site-directed mutagenesis; a C374A mutation in UBR7 abrogates the downstream effects of this compound.[5]

Induced Neo-Interaction with p53

Upon binding to UBR7, the this compound-UBR7 complex acts as a new molecular surface that recruits the tumor suppressor protein p53 (TP53) as a neo-substrate.[5][7] This induced proximity "glues" p53 to UBR7, forming a stable UBR7-Asukamycin-p53 ternary complex.[5] This novel interaction is the central event in this compound's mechanism, leading to a gain-of-function for the complex that results in the activation of p53's transcriptional capabilities.[5][7]

Activation of the p53 Signaling Pathway

The formation of the ternary complex activates p53, leading to enhanced binding to its DNA consensus sequence.[5][7] This triggers the transcription of canonical p53 target genes involved in cell cycle arrest, senescence, and apoptosis.[5] Key upregulated transcriptional targets include:

-

CDKN1A (p21) : A critical cell cycle inhibitor.[5]

-

GADD45A, GADD45B : DNA damage-inducible genes.[5]

-

PMAIP1 (Noxa) : A BH3-only member of the Bcl-2 family that promotes apoptosis.[5]

The anti-proliferative effects of this compound are critically dependent on both UBR7 and p53, as knockdown of either protein confers resistance to the compound's activity.[5]

Figure 1: this compound's molecular glue mechanism of action.

Quantitative Analysis of Bioactivity

This compound exhibits broad anti-proliferative activity across a wide range of cancer cell lines. The tables below summarize the key quantitative metrics reported in the literature.

Table 1: Growth Inhibition (GI₅₀) of this compound in Various Cancer Types

The GI₅₀ is the concentration of a drug that causes 50% inhibition of cell growth. Data is derived from a screen of 250 cancer cell lines.

| Cancer Tissue of Origin | Number of Cell Lines | Median GI₅₀ (µM) | GI₅₀ Range (µM) |

| Breast Cancer | 19 | ~1.0 | 0.1 - >10 |

| Colorectal Cancer | 28 | ~2.5 | 0.5 - >30 |

| Lung Cancer | Not Specified | ~1.5 | 0.08 - >30 |

| Bone Cancer | 3 | ~5.0 | 1.0 - >10 |

| Bladder Cancer | 2 | ~3.0 | 2.0 - 4.0 |

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound

The IC₅₀ is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

| Cell Line Type | Assay | IC₅₀ (µM) | Reference |

| Various Tumor Cell Lines | Cell Growth Inhibition | 1 - 5 | [4] |

| 231MFP (Breast Cancer) | Cell Proliferation | ~10 | [5] |

Key Experimental Protocols

The elucidation of this compound's mechanism relied on several key experimental approaches. Detailed methodologies are provided below.

Target Identification via IsoTOP-ABPP

Activity-Based Protein Profiling (ABPP) was used in a competitive format to identify the covalent targets of this compound.

-

Objective: To identify cysteine residues that are covalently modified by this compound across the proteome.

-

Protocol:

-

Cell Culture and Treatment: 231MFP triple-negative breast cancer cells are cultured to ~80% confluency. One cohort is treated with a vehicle control (DMSO), and the other is treated with 10 µM this compound for 3 hours.[5]

-

Cell Lysis: Cells are harvested and lysed in PBS via probe sonication. Protein concentration is quantified using a BCA assay.

-

Probe Labeling: Proteomes are labeled with 100 µM of a broad-spectrum cysteine-reactive probe, iodoacetamide-alkyne (IA-alkyne), for 1 hour at room temperature. This probe labels cysteines that were not previously blocked by this compound.[5]

-

Click Chemistry: A reporter tag (e.g., TEV-biotin-azide) is attached to the alkyne-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Protein Enrichment and Digestion: Biotin-tagged proteins are enriched using streptavidin beads. Proteins are digested on-bead with trypsin.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine sites. Sites showing a significant reduction in IA-alkyne labeling in the this compound-treated sample are identified as direct targets.

-

Figure 2: Workflow for identifying this compound targets via ABPP.

Validation of Molecular Glue Interactions via Pulldown-MS

To identify the neo-substrates recruited by the UBR7-Asukamycin complex, affinity purification was coupled with mass spectrometry.

-

Objective: To identify proteins that interact with UBR7 only in the presence of this compound.

-

Protocol:

-

Cell Line Generation: 231MFP cells are engineered to stably overexpress FLAG-tagged UBR7 (or FLAG-GFP as a control).[5]

-

Treatment: Cells are treated with either vehicle (DMSO) or this compound (10 µM) for 3 hours.

-

Lysis and Immunoprecipitation: Cells are lysed, and the FLAG-tagged protein is immunoprecipitated using anti-FLAG antibody-conjugated beads.

-

Washing and Elution: The beads are washed extensively to remove non-specific binders. The protein complexes are then eluted.

-

Proteomic Analysis: The eluted proteins are identified and quantified by LC-MS/MS. Proteins that are significantly enriched in the FLAG-UBR7 pulldown from this compound-treated cells compared to all controls are identified as molecular glue partners.[5]

-

Western Blot Validation: The interaction with top candidates (e.g., p53, PRKDC) is confirmed by Western blotting the eluates from the pulldown experiment.[5]

-

Figure 3: Workflow for identifying molecular glue partners.

p53 Luciferase Reporter Assay

This assay was used to functionally validate the activation of p53's transcriptional activity.

-

Objective: To quantify the effect of this compound on the transcriptional activity of p53.

-

Protocol:

-

Cell Transfection: HEK293T cells (with UBR7 knockdown) are co-transfected with constructs for a p53-responsive firefly luciferase reporter, a Renilla luciferase control plasmid, and either wild-type UBR7 or the C374A mutant UBR7.[5][7]

-

Treatment: Transfected cells are treated with vehicle (DMSO), this compound, or a positive control (e.g., doxorubicin) for 6 hours.[7]

-

Cell Lysis and Luminescence Reading: Cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The fold change in p53 reporter activity is calculated relative to the vehicle-treated control.[7]

-

Conclusion and Future Directions

The mechanism of action of this compound is a compelling example of a covalent molecular glue. By covalently modifying UBR7 at C374, it induces a gain-of-function ternary complex with the tumor suppressor p53, leading to the activation of p53 signaling and cancer cell death.[5] This novel mechanism bypasses the need for direct inhibition and highlights a promising strategy for targeting proteins that have historically been considered "undruggable." The discovery of this compound's mode of action underscores the potential of using chemoproteomic platforms to uncover new functionalities in natural products and provides a framework for the rational design of new molecular glue therapeutics.[5][6] Further structural studies of the UBR7-Asukamycin-p53 complex will be crucial for understanding the precise biochemical interactions that underpin this molecular glue activity and for guiding future drug development efforts.[6]

References

- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 2. faculty.washington.edu [faculty.washington.edu]

- 3. A new antibiotic,, this compound, produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of this compound, a secondary metabolite from the actinomycete bacterium Streptomyces nodosus subspecies asukaensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Manumycin Polyketides Act as Molecular Glues Between UBR7 and P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Asukamycin: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asukamycin is a polyketide antibiotic belonging to the manumycin family, first isolated from the actinomycete Streptomyces nodosus subsp. asukaensis.[1][2] Structurally, it is characterized by a central six-membered mC7N ring, an upper unsaturated chain, and a lower unsaturated chain terminating in a five-membered C5N unit.[1] While initially recognized for its antimicrobial properties, recent research has unveiled potent antineoplastic activities, positioning this compound as a compound of significant interest for therapeutic development.[3][4] This document provides a comprehensive overview of the biological activities of this compound, detailing its antimicrobial and anticancer effects, mechanisms of action, and the experimental protocols used for its characterization.

Antimicrobial Activity

This compound exhibits inhibitory activity against a range of Gram-positive bacteria and certain fungi.[2][5] While the precise antimicrobial mechanism of this compound is not explicitly detailed in recent literature, which has largely focused on its anticancer properties, members of the manumycin family are known to function as inhibitors of prokaryotic protein synthesis.[6][7] This inhibition is a common mechanism for antibiotics targeting bacteria, as it disrupts essential cellular processes, leading to bacteriostatic or bactericidal effects.[7]

Antimicrobial Spectrum & Efficacy

The quantitative antimicrobial activity of this compound is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.[8]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism Type | Organism | MIC (mcg/mL) | Citation(s) |

|---|---|---|---|

| Gram-positive Bacteria | Various | 0.78 - 12.5 | [5] |

| Gram-positive Bacteria | Nocardia asteroides | Not specified | [2][9] |

| Fungus | Trichophyton mentagrophytes | 25 |[5] |

Anticancer Activity

A significant body of research has demonstrated this compound's potent antineoplastic (anticancer) activity across a broad range of human tumor cell lines.[8][10] Its cytotoxicity is observed at low micromolar concentrations, comparable to other members of the manumycin family.

Anticancer Spectrum & Efficacy

The anticancer efficacy of this compound is quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, representing the concentration of the drug required to inhibit cell growth or viability by 50%.

Table 2: In Vitro Anticancer Activity of this compound (IC50 / GI50)

| Cell Line Type | Number of Cell Lines | Concentration Range (µM) | Citation(s) |

|---|---|---|---|

| Various Human Tumor | 5 | 1 - 5 | [10] |

| Various Human Tumor | 250 | 0.08 - >30 | [8] |

| Breast Cancer (TNBC) | 19 | 5.7 - 16 |[8] |

Mechanism of Action

This compound exerts its biological effects through distinct mechanisms in prokaryotic and eukaryotic cells. Its anticancer mechanism, in particular, has been elucidated in significant detail.

Antimicrobial Mechanism (Postulated)

While not definitively confirmed for this compound itself, antibiotics that inhibit protein synthesis typically act on the bacterial ribosome (70S), which is structurally different from the eukaryotic ribosome (80S). These inhibitors can interfere with various stages of translation, including the initiation, elongation, or termination of the polypeptide chain, ultimately halting the production of essential proteins required for bacterial survival.[7]

Anticancer Mechanism I: The Molecular Glue

Recent breakthroughs have identified this compound as a "molecular glue."[8][11] It functions by inducing a novel protein-protein interaction that is detrimental to cancer cells.

-

Target Binding : this compound covalently binds to a specific cysteine residue (C374) on the E3 ubiquitin ligase UBR7.[8]

-

Neo-Substrate Recruitment : This this compound-UBR7 complex creates a new binding surface that recruits the tumor suppressor protein p53 (TP53).[8][12]

-

p53 Activation : The formation of this ternary complex (UBR7-Asukamycin-p53) leads to the transcriptional activation of p53.[8][12]

-

Cell Death : Activated p53 upregulates the expression of target genes involved in apoptosis and cell cycle arrest (e.g., GADD45A, PMAIP1, DDIT4), ultimately leading to cancer cell death.[8]

Anticancer Mechanism II: Apoptosis Induction via p38 MAPK

Independent studies have also shown that this compound's cytotoxicity involves the activation of specific signaling pathways that culminate in programmed cell death (apoptosis).[10]

-

p38 MAPK Activation : this compound treatment leads to the activation of the p38 mitogen-activated protein kinase (MAPK).

-

Caspase Cascade : This is followed by the activation of initiator caspase-8 and executioner caspase-3.

-

Apoptosis : The activation of this caspase cascade executes the apoptotic program, leading to cell death. This effect can be diminished by specific p38 MAPK inhibitors.[10]

Experimental Protocols

The following are generalized protocols for key assays used to determine the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines or microbial strains.

Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterium.[9][11][13]

-

Reagent Preparation :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth) to twice the highest concentration to be tested.[9]

-

Grow the test bacterial strain in the broth to a logarithmic phase and adjust its turbidity to a 0.5 McFarland standard.[8] This corresponds to approximately 1-2 × 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum size (typically 5 × 10⁵ CFU/mL).

-

-

Plate Preparation :

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[9]

-

Add 100 µL of the 2x this compound stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient.[9] Discard 100 µL from the last dilution column.

-

-

Inoculation and Incubation :

-

Data Analysis :

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[8]

-

Protocol: MTT Assay for Cell Viability (IC50 Determination)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability following treatment with this compound.[5][10][14]

-

Cell Plating :

-

Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of complete culture medium.[10] Allow cells to adhere overnight in a CO₂ incubator at 37°C.

-

-

Compound Treatment :

-

Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

-

-

MTT Incubation :

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14]

-

Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[15]

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[10][14]

-

-

Solubilization and Measurement :

-

Add 100-150 µL of a solubilization solution (e.g., SDS-HCl solution or acidified isopropanol) to each well to dissolve the formazan crystals.[10][14]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[14]

-

-

Data Analysis :

-

Subtract the background absorbance from a media-only well.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Workflow: Target Identification via Chemoproteomics

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to identify the direct cellular targets of covalent inhibitors like this compound.[8][12]

Conclusion and Future Directions

This compound is a dual-action biological agent with both antimicrobial and potent anticancer activities. Its function as a molecular glue that activates the p53 tumor suppressor pathway represents a novel and exciting mechanism for cancer therapy. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this compound and its analogs. Future studies should focus on elucidating its specific antimicrobial mechanism, optimizing its structure for improved potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. faculty.washington.edu [faculty.washington.edu]

- 2. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. Biochemical and Genetic Insights into this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbenotes.com [microbenotes.com]

- 8. youtube.com [youtube.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. protocols.io [protocols.io]

- 14. broadpharm.com [broadpharm.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Asukamycin: A Technical Guide on its Potential as an Antitumor Agent

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Asukamycin, a polyketide natural product isolated from Streomyces nodosus subsp. asukaensis, has emerged as a promising candidate for antitumor drug development.[1] Initially recognized for its antimicrobial properties, recent research has illuminated its potent antineoplastic activities across a wide range of cancer cell lines.[2][3] This technical guide provides a comprehensive overview of this compound's antitumor potential, focusing on its novel mechanism of action, in vitro efficacy, and the experimental methodologies used to elucidate its effects. This compound operates as a "molecular glue," inducing a novel protein-protein interaction that activates tumor suppressor pathways, presenting a unique therapeutic strategy.[4][5] This document consolidates the current understanding of this compound to support further research and development in oncology.

Mechanism of Action

This compound exerts its antitumor effects through a multi-faceted mechanism, primarily by acting as a molecular glue to activate the p53 tumor suppressor pathway and by inducing apoptosis through caspase activation.

Molecular Glue-Mediated p53 Activation

The principal anticancer mechanism of this compound involves its function as a molecular glue that induces an interaction between the E3 ubiquitin ligase UBR7 and the tumor suppressor protein p53.[4][5]

-

Covalent Binding to UBR7: this compound possesses multiple electrophilic sites that allow it to form covalent bonds with nucleophilic amino acid residues on proteins.[4] Chemoproteomic studies have identified Cysteine 374 (C374) of UBR7 as a primary target.[4]

-

Formation of a Ternary Complex: The binding of this compound to UBR7 creates a novel interface that recruits and engages the tumor suppressor p53, forming a UBR7-asukamycin-p53 ternary complex.[4]

-

p53 Transcriptional Activation: This induced proximity stabilizes p53 and leads to the transcriptional activation of its downstream target genes, such as TP53AIP1, without causing DNA damage.[4]

-

Cell Death: The activation of the p53 pathway ultimately triggers apoptosis and cell death in cancer cells.[4][5]

Caption: this compound's molecular glue mechanism of action.

Induction of Apoptosis via Caspase Activation

Independent of its molecular glue activity, this compound also induces apoptosis through established signaling pathways. Its cytotoxicity is accompanied by the activation of initiator caspase-8 and executioner caspase-3.[2][3] This suggests that this compound can trigger the extrinsic apoptosis pathway.

Furthermore, the cytotoxic effects of this compound are diminished by the p38 mitogen-activated protein kinase (MAPK) inhibitor SB 202190, indicating that the p38 MAPK pathway is also involved in mediating its pro-apoptotic signals.[2][3]

Caption: this compound-induced apoptosis signaling pathways.

In Vitro Antitumor Activity

This compound has demonstrated broad-spectrum antitumor activity across numerous cancer cell lines. Its efficacy is concentration-dependent, with growth inhibitory concentrations varying by cell type and genetic background.

Quantitative Data Summary

The tables below summarize the quantitative data on this compound's in vitro efficacy.

Table 1: General Antitumor Activity of this compound

| Cell Lines | Assay Type | Metric | Concentration Range | Reference |

| Five different tumor cell lines | Cell Growth Inhibition | IC50 | 1 - 5 µM | [2][3] |

| 250 cancer cell lines (various origins) | Growth Inhibition | GI50 | 0.08 to >30 µM | [4][6] |

Table 2: Activity Against Breast Cancer Cell Lines

| Cell Line Subtype | Number of Cell Lines | Metric | Concentration Range | Reference |

| Triple-Negative & Receptor Positive | 7 | GI50 (Sensitive) | 5.7 - 11.2 µM | [4] |

| Triple-Negative & Receptor Positive | 9 | GI50 (Intermediate) | 13 - 16 µM | [4] |

| Triple-Negative & Receptor Positive | 3 | GI50 (Refractory) | >20 µM | [4] |

Table 3: Specific Efficacy in Triple-Negative Breast Cancer (TNBC) Models

| Cell Line | Assay Type | Metric | Concentration | Reference |

| 231MFP | Proliferation | EC50 | 13.8 µM | [4] |

| 231MFP | Survival (serum-free) | EC50 | 4.5 µM | [4] |

| HCC38 | Proliferation & Survival | EC50 | Not specified, but sensitive | [4] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antitumor activity of this compound.

Cell Viability and Proliferation Assay

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50) or the effective concentration that causes a 50% response (EC50).

Methodology:

-

Cell Plating: Seed cancer cells in a 1536-well plate at a density of 250 cells/well in 5 µL of growth medium.[4][6]

-

Compound Treatment: Use an acoustic transfer instrument to add 15 nL of this compound (in DMSO) in a dose-response range (e.g., 0.01 µM to 30 µM).[4]

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4][7]

-

Viability Measurement: Add 4 µL of 50% CellTiter-Glo® (Promega) reagent to each well.[4]

-

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of viable cells.

-

Analysis: Normalize the data to DMSO-treated controls and calculate GI50/EC50 values using non-linear regression analysis.

Caption: Experimental workflow for a cell viability assay.

p53 Luciferase Reporter Assay

This assay quantifies the ability of this compound to induce the transcriptional activity of p53.

Methodology:

-

Cell Seeding: Seed HEK293T cells at 30,000 cells/well in 96-well plates.[4]

-

Transfection: After 24 hours, co-transfect cells with a p53-responsive luciferase reporter plasmid (e.g., pGL4.38[luc2P/p53 RE/Hygro]) and a Renilla luciferase control vector (e.g., pRL-TK) using a suitable transfection reagent like Lipofectamine 2000.[4]

-

Compound Treatment: After transfection, treat the cells with DMSO (vehicle control) or this compound (e.g., 10 µM) for 6 hours.[4]

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Analysis: Normalize the p53-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized activity in this compound-treated cells to the vehicle control.[4]

Thermal Shift Assay

This protocol assesses the ability of this compound to stabilize the p53 protein, a common feature of small molecule binders.

Methodology:

-

Lysate Preparation: Prepare cell lysate from a relevant cell line (e.g., 231MFP breast cancer cells).[4][8]

-

Compound Treatment: Treat the cell lysate with either DMSO (vehicle) or this compound (e.g., 50 µM).[4][8]

-

Thermal Challenge: Aliquot the treated lysate and heat the samples to a range of temperatures (e.g., 42°C to 60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[4][8]

-

Centrifugation: Centrifuge the samples to pellet aggregated proteins.

-

Western Blotting: Analyze the supernatant for soluble p53 protein levels using SDS-PAGE and Western blotting.[4][8]

-

Analysis: An increase in the amount of soluble p53 at higher temperatures in the this compound-treated samples compared to the control indicates thermal stabilization.

Potential for Combination Therapy

The unique mechanism of action of this compound presents opportunities for synergistic combinations with other anticancer agents.[9] Its ability to activate p53 could be particularly effective in combination with therapies that induce cellular stress or DNA damage, potentially lowering the threshold for apoptosis.[9] Furthermore, combining this compound with agents that target other survival pathways could help overcome intrinsic or acquired resistance.[9] Future preclinical studies should explore these combinations to identify synergistic interactions that could translate into more effective clinical strategies.[9]

Conclusion and Future Directions

This compound is a compelling antitumor agent with a novel mechanism of action that distinguishes it from many conventional chemotherapeutics. By acting as a molecular glue to activate the p53 pathway, it leverages a key tumor suppressor function to induce cell death.[4] Its broad in vitro activity, particularly in challenging cancers like TNBC, underscores its therapeutic potential.[4]

Future research should focus on:

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in various preclinical animal models to establish its therapeutic window and efficacy.

-

Pharmacokinetics and Toxicology: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

-

Combination Studies: Systematically investigating synergistic combinations with targeted therapies and standard-of-care chemotherapeutics.[9]

The data presented in this guide strongly support the continued investigation of this compound as a potential first-in-class oncology therapeutic.

References

- 1. Biochemical and Genetic Insights into this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of this compound, a secondary metabolite from the actinomycete bacterium Streptomyces nodosus subspecies asukaensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Manumycin Polyketides Act as Molecular Glues Between UBR7 and P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manumycin polyketides act as molecular glues between UBR7 and P53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor effect of kazusamycin B on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. insidescientific.com [insidescientific.com]

An In-depth Technical Guide on the Molecular Interactions of Asukamycin

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of Asukamycin, a manumycin-family polyketide natural product. It details its mechanism of action as a molecular glue, presents quantitative data on its biological activities, and outlines the experimental protocols used to elucidate these interactions.

Core Molecular Interaction: A Covalent Molecular Glue

This compound's primary anticancer mechanism of action is functioning as a "molecular glue," a small molecule that induces and stabilizes interactions between proteins that do not typically interact.[1][2] It achieves this through a multi-covalent attachment strategy, leveraging its multiple electrophilic sites.[1][3]

The key interaction involves the E3 ubiquitin ligase UBR7 and the tumor suppressor protein p53.[1] this compound first covalently binds to a specific cysteine residue (C374) on UBR7.[1][3] This this compound-UBR7 complex then gains the ability to bind to p53, forming a ternary UBR7-Asukamycin-p53 complex.[1][3] This novel interaction stabilizes p53, enhances its thermal stability, and increases its ability to bind to its DNA consensus sequence.[1][4] The ultimate downstream effect is the activation of the p53 transcriptional pathway, leading to the upregulation of target genes that control cell cycle arrest and apoptosis, thereby exerting its antiproliferative effects, particularly in breast cancer cells.[1][3]

Quantitative Data on this compound Interactions

The biological activity and target engagement of this compound have been quantified through various assays. The following tables summarize key data points from studies on breast cancer cell lines.

Table 1: this compound Target Engagement and Assay Concentrations

| Parameter | Value | Cell Line / System | Notes | Source |

|---|---|---|---|---|

| isoTOP-ABPP Concentration | 10 µM | 231MFP Breast Cancer Cells | Used to identify UBR7 as a primary target. | [1] |

| Thermal Shift Assay Conc. | 50 µM | 231MFP Cell Lysate | Demonstrated increased thermal stability of p53. | [4] |

| p53 DNA Binding Assay Conc. | 50 µM | 231MFP Cell Lysate | Showed enhanced p53 binding to its consensus sequence. | [4] |

| Proteomics Analysis Conc. | 50 µM | 231MFP Breast Cancer Cells | Used for quantitative analysis of protein expression changes. |[1] |

Table 2: Antiproliferative Activity of this compound (GI₅₀ Values)

| Cancer Type | Cell Lines | GI₅₀ Range (µM) | Notes | Source |

|---|---|---|---|---|

| Breast Cancer | 19 lines tested | 1 - 10 µM | Shows broad activity across different breast cancer subtypes. | [5] |

| Lung Cancer | 73 lines tested | ~1 - >10 µM | Varied sensitivity observed. | [5] |

| Colorectal Cancer | 28 lines tested | ~1 - >10 µM | Varied sensitivity observed. | [5] |

| Pancreatic Cancer | 23 lines tested | ~1 - >10 µM | Varied sensitivity observed. |[5] |

Table 3: Upregulated p53 Transcriptional Targets upon this compound Treatment Data from quantitative proteomic analysis in 231MFP cells treated with 50 µM this compound for 12 hours.[1]

| Protein | Function | Fold Change (>2) |

| GADD45A | DNA damage response, cell cycle arrest | Significantly Upregulated |

| GADD45B | Stress signaling, apoptosis | Significantly Upregulated |

| HMOX1 | Heme catabolism, oxidative stress response | Significantly Upregulated |

| ATF3 | Transcription factor, stress response | Significantly Upregulated |

| PMAIP1 (NOXA) | Pro-apoptotic protein | Significantly Upregulated |

| DDIT4 | mTORC1 signaling inhibitor | Significantly Upregulated |

Key Experimental Protocols

The identification and characterization of this compound's molecular interactions rely on advanced chemoproteomic and biochemical techniques.

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This method is used to identify the direct covalent targets of this compound in a complex proteome.

-

Cell Culture and Treatment: 231MFP triple-negative breast cancer (TNBC) cells are cultured to ~80% confluency. One plate is treated with DMSO (vehicle control) and another with 10 µM this compound for 3 hours.[1]

-

Lysis and Proteome Preparation: Cells are harvested and lysed via probe sonication in phosphate-buffered saline (PBS). Protein concentration is quantified using a BCA assay.[1]

-

Probe Labeling: Proteomes are labeled with 100 µM of iodoacetamide-alkyne (IA-alkyne) probe for 1 hour at room temperature. This probe reacts with cysteine residues that were not engaged by this compound.[1][6]

-

Click Chemistry: The alkyne-labeled proteins are conjugated to an azide-biotin tag using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The control (DMSO-treated) proteome is tagged with a "light" biotin tag, while the this compound-treated proteome receives a "heavy" isotopically labeled tag.[6]

-

Enrichment and Digestion: The two proteomes are mixed, and biotin-tagged proteins are enriched using streptavidin beads. Proteins are digested on-bead with trypsin.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides with a high light:heavy isotopic ratio represent cysteine residues that were covalently modified by this compound, preventing labeling by the IA-alkyne probe.[6]

In Vitro Thermal Shift Assay

This assay measures changes in the thermal stability of a target protein upon ligand binding.

-

Lysate Preparation: 231MFP cell lysate is prepared and treated with either DMSO (vehicle) or 50 µM this compound.[4]

-

Heating: Aliquots of the treated lysate are heated to a range of designated temperatures (e.g., 42°C to 60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[4]

-

Centrifugation: The samples are centrifuged to pellet aggregated, denatured proteins.

-

Western Blot Analysis: The supernatant, containing the soluble protein fraction, is analyzed by SDS-PAGE and Western blotting using an antibody specific for p53. An increase in the amount of soluble p53 at higher temperatures in the this compound-treated sample indicates thermal stabilization.[4]

p53 DNA Binding Assay

This assay quantifies the ability of p53 to bind to its specific DNA consensus sequence.

-

Lysate Preparation: 231MFP cell lysate is spiked with a source of p53 protein.[4]

-

Treatment: The lysate is treated with either DMSO (vehicle) or 50 µM this compound.[4]

-

Binding Reaction: The treated lysate is incubated with a 96-well plate coated with an oligonucleotide containing the p53 consensus DNA binding site.

-

Detection: A primary antibody specific to p53 is added to the wells, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Quantification: The binding is quantified by adding a chemiluminescent substrate and measuring the light output. Increased signal in the this compound-treated sample indicates enhanced DNA binding activity.[4]

References

- 1. Manumycin Polyketides Act as Molecular Glues Between UBR7 and P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manumycin polyketides act as molecular glues between UBR7 and P53 - OAK Open Access Archive [oak.novartis.com]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Isolation and Characterization of Asukamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asukamycin is a member of the manumycin family of antibiotics, first isolated from the culture broth of Streptomyces nodosus subsp. asukaensis.[1] It exhibits potent activity against Gram-positive bacteria, including antibiotic-resistant strains, and has demonstrated notable anticoccidial and antitumor activities. Structurally, this compound is characterized by a central mC7N unit, a feature it shares with other manumycin-group antibiotics. However, it is distinguished by a unique mono-substituted cyclohexane ring. More recent research has elucidated its fascinating mode of action as a molecular glue, inducing protein-protein interactions.[2][3]

Physicochemical and Spectroscopic Characterization

The initial characterization of this compound established its fundamental chemical and physical properties. It is a yellow, crystalline substance soluble in methanol, ethanol, DMF, and DMSO, but insoluble in water and hexane.[4][5] There is a discrepancy in the initially reported empirical formula (C29H22N2O9) and the more recent, widely accepted formula (C31H34N2O7).[1] This guide will proceed with the latter, which is consistent with detailed structural elucidation studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C31H34N2O7 | [6] |

| Molecular Weight | 546.6 g/mol | [6] |

| Appearance | Yellow needles | |

| Solubility | Soluble in DMSO, Methanol, Acetone, Ethanol, DMF | [4][5] |

| Insoluble in Water, Hexane |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| UV-Vis (Methanol) | Absorption maxima are characteristic of phenolic compounds, with one band between 250-285 nm and a second between 320-380 nm. | [7] |

| Infrared (IR) (KBr) | Characteristic peaks for hydroxyl (-OH), amine (N-H), and carbonyl (C=O) functional groups are present. | [5][8][9] |

| ¹H NMR (CDCl₃) | The presence of signals corresponding to aliphatic and olefinic protons, consistent with the proposed structure. | [10][11] |

| ¹³C NMR (CDCl₃) | Signals confirm the presence of carbonyl carbons, olefinic carbons, and aliphatic carbons. | [4][6] |

Biological Activity

This compound was initially identified for its antimicrobial properties, particularly against Gram-positive bacteria. Subsequent studies have revealed a broader spectrum of biological activity, including significant cytotoxicity against various cancer cell lines.

Table 3: Antibacterial Spectrum of this compound (MIC, µg/mL)

| Test Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus FDA209 JC-1 | 0.78 | |

| Staphylococcus aureus FDA209 | 3.12 | |

| Staphylococcus aureus FS-1277 | 6.25 | |

| Staphylococcus aureus KB-64** | 6.25 | |

| Staphylococcus albus | 12.5 | |

| Bacillus subtilis PCI 219 | 3.12 | |

| Bacillus subtilis ATCC6633 | 6.25 | |

| Bacillus megaterium APF | 6.25 | |

| Bacillus anthracis | 12.5 | |

| Bacillus cereus T | 3.12 | |

| Bacillus agri | 12.5 | |

| Micrococcus luteus PCI1001 | 6.25 | |

| Micrococcus flavus 16 | 1.56 | |

| Corynebacterium paurometabolum | 1.56 | |

| Nocardia asteroides | 1.56 | |

| Mycobacterium smegmatis ATCC607 | >100 | |

| Escherichia coli NIHJ | 100 | |

| Klebsiella pneumoniae PCI602 | >100 | |

| Salmonella typhimurium | >100 | |

| Shigella sonnei E-33 | >100 | |

| Pseudomonas aeruginosa P-3 | >100 | |

| resistant to penicillin | ||

| ** resistant to tetracycline and erythromycin |

Table 4: Antitumor Activity of this compound (IC₅₀, µM)

| Cancer Cell Line | IC₅₀ (µM) | Reference |

| Various Tumor Cell Lines | 1 - 5 | [12] |

Experimental Protocols

Fermentation of Streptomyces nodosus subsp. asukaensis**

-

Strain Maintenance and Inoculum Preparation: A culture of Streptomyces nodosus subsp. asukaensis is maintained on a suitable agar medium. For inoculum preparation, a loopful of spores is transferred to a seed medium and incubated.

-

Production Medium: A suitable production medium is prepared and sterilized.

-

Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out in a fermentor under controlled conditions of temperature, pH, and aeration for a specified period to allow for the production of this compound.

Isolation and Purification of this compound

-

Extraction: The fermentation broth is harvested and the mycelium is separated from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. This process is repeated multiple times to ensure complete extraction of this compound.

-

Concentration: The ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).[13][14]

-

Further Purification: Fractions containing this compound are pooled and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.[4]

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving several key precursors and enzymatic steps. The central mC7N unit is derived from the shikimate pathway, while the polyketide side chains are assembled from various starter and extender units.

Caption: Proposed biosynthetic pathway of this compound.

This compound as a Molecular Glue

This compound functions as a molecular glue, inducing the interaction between two proteins that do not normally associate. This has been demonstrated with the E3 ligase UBR7 and the tumor suppressor protein p53.

Caption: Mechanism of this compound as a molecular glue.

Conclusion

The initial isolation and characterization of this compound laid the foundation for understanding its potential as a therapeutic agent. Its potent antibacterial activity, coupled with its more recently discovered antitumor properties and unique mode of action, make it a subject of ongoing research and development. This guide provides a consolidated resource for scientists and researchers interested in this promising natural product.

References

- 1. A new antibiotic,, this compound, produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Manumycin Polyketides Act as Molecular Glues Between UBR7 and P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Biochemical and Genetic Insights into this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C31H34N2O7 | CID 6441014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NP-MRD: 1H NMR Spectrum (1D, 200 MHz, CDCl3, simulated) (NP0028153) [np-mrd.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Production of Asukamycin: Fermentation and Purification Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asukamycin is a polyketide antibiotic belonging to the manumycin family, produced by the bacterium Streptomyces nodosus subsp. asukaensis.[1][2][3][4] It exhibits a range of biological activities, including antibacterial, antifungal, and antineoplastic properties.[1][3][5] This document provides detailed application notes and protocols for the fermentation of Streptomyces nodosus subsp. asukaensis to produce this compound, followed by its extraction and purification from the fermentation broth. The protocols are compiled from established scientific literature to aid researchers in the efficient production and isolation of this promising bioactive compound.

Fermentation Protocol

The production of this compound is achieved through a two-stage fermentation process involving a seed culture to generate sufficient biomass, followed by a production culture where the synthesis of the antibiotic occurs. Genetic engineering of the producing strain, specifically the overexpression of regulatory genes, has been shown to significantly increase production yields.[1][3][6]

Microorganism

Streptomyces nodosus subsp. asukaensis ATCC 29757 is the wild-type strain used for this compound production.[1][6]

Media Composition

Table 1: Media for Spore Production and Fermentation

| Medium Type | Component | Concentration |

| YM Agar (for Spore Production) | Yeast Extract | 0.3% |

| Malt Extract | 0.3% | |

| Peptone | 0.5% | |

| Dextrose | 1.0% | |

| Agar | 2.0% | |

| Seed Medium | (Specific composition not detailed in the provided search results) | - |

| Production Medium | (Specific composition not detailed in the provided search results) | - |

Note: The specific recipes for the seed and production liquid media are often proprietary or vary between research groups. Researchers may need to optimize these based on standard Streptomyces fermentation media.

Fermentation Conditions

The fermentation process is carried out in two stages:

-

Seed Culture: Spores of S. nodosus are inoculated into a seed medium.[1]

-

Production Culture: The seed culture is then transferred to a larger volume of production medium.[1]

Table 2: Fermentation Parameters

| Parameter | Seed Culture | Production Culture |

| Duration | 2 days | 3 days |

| Temperature | 30 °C | 28 °C[2] |

| Agitation | - | 250 rpm[2] |

| Aeration | - | - |

| pH | - | Maintained between 6.0 - 7.8 is generally optimal for Streptomyces antibiotic synthesis.[7] |

Note: Parameters such as agitation and aeration are critical for Streptomyces fermentation and should be optimized for the specific fermentor setup.

Purification Protocol

The purification of this compound from the fermentation broth involves solvent extraction followed by chromatographic techniques.

Extraction

-

Harvesting: The fermentation broth is centrifuged to separate the mycelium from the supernatant.[1]

-

Solvent Extraction: The harvested culture is extracted multiple times with an equal volume of ethyl acetate.[1][2]

-

Concentration: The combined ethyl acetate extracts are evaporated to dryness to yield a crude extract.[2]

Chromatographic Purification

The crude extract is subjected to multiple rounds of chromatography to isolate this compound.

Table 3: Chromatographic Purification Parameters

| Stage | Method | Stationary Phase | Mobile Phase / Elution |

| Step 1 | Silica Gel Column Chromatography | Silica gel (100–200 mesh) | Dichloromethane/Methanol gradient (e.g., 100:3 or 90:10)[2] |

| Step 2 | Reversed-Phase HPLC | Semi-preparative C18 column | Acetonitrile/Water with 0.1% formic acid gradient |

Analytical Methods

The presence and purity of this compound in the fractions are monitored by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Table 4: HPLC Analytical Method

| Parameter | Description |

| Column | Reversed-phase octadecyl silica (ODS-A) column (e.g., YMC-pack ODS-A, 250 x 4.6 mm)[1] |

| Mobile Phase A | Water with 0.1% formic acid[1] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[1] |

| Gradient | 50-100% Solvent B over 30 minutes[1] |

| Flow Rate | 0.4 mL/min[1] |

| Detection Wavelength | 315 nm[1] |

Experimental Workflows and Pathways

This compound Fermentation and Purification Workflow

References

- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 2. Biochemical and Genetic Insights into this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional regulation and increased production of this compound in engineered Streptomyces nodosus subsp. asukaensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new antibiotic,, this compound, produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor activity of this compound, a secondary metabolite from the actinomycete bacterium Streptomyces nodosus subspecies asukaensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Enhanced AmB Production in Streptomyces nodosus by Fermentation Regulation and Rational Combined Feeding Strategy [frontiersin.org]

Application Notes and Protocols for the HPLC and LC-MS Analysis of Asukamycin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asukamycin, a polyketide natural product isolated from Streptomyces nodosus subsp. asukaensis, is a member of the manumycin family of antibiotics.[1][2] It has garnered significant interest in the scientific community due to its broad spectrum of biological activities, including antimicrobial and potential antitumor properties.[1] The complex structure of this compound, featuring a central epoxy-cyclohexenone core and two polyene side chains, gives rise to a variety of related metabolites and congeners. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is an indispensable tool for the qualitative and quantitative analysis of this compound and its metabolites in complex biological matrices, such as fermentation broths and cell extracts.

This document provides detailed application notes and protocols for the HPLC and LC-MS analysis of this compound and its key metabolites, including protothis compound and this compound congeners A2-A7.

Overview of this compound Metabolism

The biosynthesis of this compound involves a complex enzymatic assembly line. The core structure is assembled from 3-amino-4-hydroxybenzoic acid, a cyclohexane ring, two triene polyketide chains, and a 2-amino-3-hydroxycyclopent-2-enone moiety to form the intermediate, protothis compound.[1][2] Subsequent enzymatic modifications, including hydroxylation and epoxidation, convert protothis compound into the final active compound, this compound.[1] Variations in the starter units for the polyketide chains, derived from amino acids such as valine, leucine, and isoleucine, lead to the production of a series of this compound congeners (A2-A7).[1]

A simplified diagram of the final steps in the this compound biosynthetic pathway is presented below.

Quantitative Data of this compound and its Metabolites

The following table summarizes the key physicochemical properties of this compound and its primary metabolites, which are essential for their detection and quantification by LC-MS. The exact masses are crucial for high-resolution mass spectrometry analysis and for setting up targeted ion monitoring experiments.

| Compound Name | Molecular Formula | Exact Mass (m/z) [M+H]⁺ | Notes |

| This compound (A1) | C₃₁H₃₄N₂O₇ | 547.2444 | The primary and most studied form of this compound. |

| Protothis compound | C₃₁H₃₄N₂O₅ | 515.2546 | The direct precursor to this compound. |

| This compound A2 | C₃₀H₃₄N₂O₇ | 535.2444 | Congener with a branched alkyl group. |

| This compound A3 | C₃₀H₃₄N₂O₇ | 535.2444 | Isomer of this compound A2. |

| This compound A4 | C₂₉H₃₂N₂O₇ | 521.2288 | Congener with a shorter branched alkyl group. |

| This compound A5 | C₂₉H₃₂N₂O₇ | 521.2288 | Isomer of this compound A4. |

| This compound A6 | C₂₈H₃₀N₂O₇ | 507.2131 | Congener with an even shorter branched alkyl group. |

| This compound A7 | C₂₈H₃₀N₂O₇ | 507.2131 | Isomer of this compound A6. |

Note: The exact masses are calculated based on the molecular formulas and are presented for the protonated molecule ([M+H]⁺), which is commonly observed in positive ion mode electrospray ionization.

Experimental Protocols

Sample Preparation from Streptomyces Fermentation Broth

This protocol describes the extraction of this compound and its metabolites from a liquid culture of Streptomyces nodosus subsp. asukaensis.

Materials:

-

Streptomyces nodosus subsp. asukaensis culture broth

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Centrifuge tubes (50 mL)

-

Rotary evaporator

-

Methanol (HPLC grade)

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Harvest the fermentation broth by centrifugation at 5,000 x g for 15 minutes to separate the mycelium from the supernatant.

-

To the supernatant, add an equal volume of ethyl acetate.

-

Mix vigorously for 10 minutes to extract the metabolites into the organic phase.

-

Separate the organic and aqueous phases by centrifugation at 3,000 x g for 10 minutes.

-

Carefully collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery.

-

Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at 40°C.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC and LC-MS Analysis

The following are recommended starting conditions for the HPLC and LC-MS analysis of this compound metabolites. Method optimization may be required depending on the specific instrumentation and analytical goals.

HPLC System: Agilent 1200 series or equivalent Mass Spectrometer: Agilent 6210 Time-of-Flight (TOF) LC-MS or equivalent

Chromatographic Conditions:

-

Column: Agilent Zorbax XDB-C18, 4.6 x 50 mm, 1.8 µm particle size[1]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Program:

-

0-5 min: 65% B

-

5-25 min: 65% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 65% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-20 µL

-

Column Temperature: 30°C

Mass Spectrometry Conditions (Illustrative for Agilent TOF):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Skimmer Voltage: 65 V

-

Gas Temperature: 325°C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psig

-

Mass Range: m/z 100-1000

-

Data Acquisition: Centroid mode

Experimental Workflow and Data Analysis

The overall workflow for the analysis of this compound metabolites is depicted in the following diagram.

Data Analysis Steps:

-

Peak Identification: Identify the peaks corresponding to this compound and its metabolites based on their retention times and accurate mass-to-charge ratios (m/z).

-

Quantification: For quantitative analysis, generate calibration curves using authentic standards if available. In the absence of standards, relative quantification can be performed by comparing the peak areas of the metabolites across different samples.

-

Fragmentation Analysis (for LC-MS/MS): For structural confirmation, tandem mass spectrometry (MS/MS) can be employed. The fragmentation pattern of this compound and its congeners will likely involve characteristic losses of the polyene side chains and modifications to the central ring structure.

Troubleshooting and Method Development Considerations

-

Peak Tailing: The acidic nature of the mobile phase (0.1% formic acid) helps to improve the peak shape of the analytes. If peak tailing is observed, further optimization of the mobile phase pH may be necessary.

-

Sensitivity: To enhance sensitivity, consider using a more sensitive mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) and optimizing the ionization source parameters.

-

Matrix Effects: When analyzing complex samples, matrix effects can interfere with the ionization of the target analytes. To mitigate this, consider using a more rigorous sample cleanup method or employing stable isotope-labeled internal standards.

-

Isomer Separation: Some of the this compound congeners are isomers. The provided HPLC method may not resolve all isomers. For baseline separation, a longer column, a shallower gradient, or a different stationary phase may be required.

These application notes and protocols provide a solid foundation for the successful analysis of this compound and its metabolites. Researchers are encouraged to adapt and optimize these methods to suit their specific analytical needs and instrumentation.

References

Application Notes and Protocols for Genetic Manipulation of Streptomyces nodosus for Enhanced Asukamycin Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the genetic manipulation of Streptomyces nodosus subsp. asukaensis to enhance the production of Asukamycin, a potent antibiotic with antibacterial, antifungal, and antineoplastic properties.[1][2][3][4] The native yield of this compound from wild-type S. nodosus is often low, necessitating genetic engineering strategies to improve production for research and potential therapeutic applications.[1][2][3]

Introduction to this compound Biosynthesis and Regulation

The biosynthesis of this compound in S. nodosus is governed by a dedicated biosynthetic gene cluster (BGC).[5][6] This cluster contains all the necessary genes for the synthesis of the this compound molecule from basic precursors. Within this BGC, a set of regulatory genes, designated asuR1 through asuR6, play a crucial role in controlling the expression of the biosynthetic genes and, consequently, the production of this compound.[1][2][3]

Key regulatory genes, particularly asuR1 (a LuxR family regulator) and asuR5 (a SARP family regulator), have been identified as critical for the initiation of this compound biosynthesis.[1][3] Furthermore, a synergistic effect has been observed when a cassette of regulatory genes (asuR1, asuR2, asuR3, and asuR4) is overexpressed, leading to a significant increase in this compound yield.[1][2][3]

Data Presentation: this compound Production Yields

The following table summarizes the quantitative data on this compound production in wild-type and genetically engineered strains of S. nodosus.

| Strain | Genetic Modification | This compound Titer (mg/L) | Fold Increase | Reference |

| S. nodosus subsp. asukaensis ATCC 29757 (Wild-Type) | None | 19.1 ± 3.3 | - | [1] |

| S. nodosus with pTMPX75 | Overexpression of asuR1, asuR2, asuR3, asuR4 gene cassette | 264 ± 28 | ~14-fold | [1] |

| S. nodosus with pTMPX76 | Overexpression of asuR5 | 22 ± 3.8 | ~1.15-fold | [1] |

Signaling Pathway for this compound Biosynthesis Regulation

The following diagram illustrates the regulatory cascade controlling this compound production.

Caption: Regulatory pathway for this compound biosynthesis.

Experimental Workflow for Enhancing this compound Production

The diagram below outlines the general workflow for the genetic manipulation of S. nodosus to boost this compound production.

Caption: Experimental workflow for engineered this compound production.

Experimental Protocols

Protocol 1: Media Preparation for Streptomyces nodosus

1.1 YM Agar Medium (for Spore Production) [1]

-

Yeast Extract: 3 g/L

-

Malt Extract: 3 g/L

-

Peptone: 5 g/L

-

Dextrose: 10 g/L

-

Agar: 20 g/L

-

Preparation: Dissolve all components in distilled water, adjust pH to 7.2, and autoclave at 121°C for 20 minutes.

1.2 Seed Medium (for Inoculum Preparation) [1]

-

Refer to the production medium composition, often a portion of the production medium is used as the seed medium.

1.3 Production Medium [1]

1.4 MS Agar (for Conjugation) [7]

-

Mannitol: 20 g/L

-

Soya Flour: 20 g/L

-

Agar: 20 g/L

-

Preparation: Dissolve components in distilled water and autoclave.

Protocol 2: General Genetic Manipulation of Streptomyces

This protocol provides a general framework. For specific details on plasmid construction (e.g., pTMPX75), refer to the relevant publications.[1]

2.1 Genomic DNA Isolation from S. nodosus [6][7]

-

Grow S. nodosus in Tryptic Soy Broth (TSB) for 2-5 days.[7]

-

Harvest mycelia by centrifugation.

-

Wash the pellet with a suitable lysis buffer.

-

Lyse the cells using lysozyme.

-

Extract genomic DNA using phenol:chloroform.

-

Precipitate the DNA with ethanol and resuspend in TE buffer.

2.2 Plasmid Construction for Overexpression

-

Amplify the target gene cassette (e.g., asuR1-asuR4) from S. nodosus genomic DNA using PCR with high-fidelity polymerase.

-

Clone the PCR product into a suitable Streptomyces expression vector (e.g., a derivative of pSET152) under the control of a strong constitutive promoter like ermE*.

-

Verify the construct by restriction digestion and sequencing.

2.3 Intergeneric Conjugation from E. coli to S. nodosus [7]

-

Grow the E. coli donor strain (e.g., ET12567/pUZ8002) carrying the expression plasmid and the S. nodosus recipient strain.

-

Prepare S. nodosus spores and heat-shock them at 50°C for 10 minutes.[7]

-

Mix the E. coli donor cells with the heat-shocked S. nodosus spores.

-

Plate the mixture on MS agar and incubate.

-

Overlay the plates with an appropriate antibiotic for selection of exconjugants.

Protocol 3: Fermentation and this compound Extraction

-

Inoculate the seed medium with spores of the wild-type or engineered S. nodosus strain and incubate for 2 days.[1]

-

Transfer the seed culture to the production medium and incubate for 3-5 days.[1]

-

Harvest the fermentation broth and centrifuge to remove the mycelia.[1]

-

Extract the supernatant twice with an equal volume of ethyl acetate.[1]

-

Evaporate the ethyl acetate extracts and dissolve the residue in methanol for analysis.[1]

Protocol 4: HPLC Analysis of this compound

-

HPLC System: A standard HPLC system with a C18 reverse-phase column is suitable.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: UV detection at a wavelength appropriate for this compound (e.g., around 350 nm).

-

Quantification: Use a standard curve of purified this compound to quantify the concentration in the extracts.[1]

By following these protocols, researchers can effectively manipulate the genetic makeup of S. nodosus to significantly enhance the production of this compound, facilitating further research into its therapeutic potential.

References

- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 2. Transcriptional regulation and increased production of this compound in engineered Streptomyces nodosus subsp. asukaensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A new antibiotic,, this compound, produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical and genetic insights into this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical and Genetic Insights into this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assays of Asukamycin Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asukamycin is a polyketide natural product isolated from Streptomyces nodosus subsp. asukaensis.[1] It belongs to the manumycin family of antibiotics and exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and potent anticancer properties.[1][2][3] These application notes provide detailed protocols for a range of in vitro assays to assess the diverse bioactivities of this compound, facilitating its further investigation as a potential therapeutic agent.

Data Presentation: Summary of this compound Bioactivity

The following tables summarize the quantitative data on the bioactivity of this compound from published studies.

Table 1: Anticancer Activity of this compound (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Jurkat | T-cell leukemia | 1-5 | [2] |

| U937 | Histiocytic lymphoma | 1-5 | [2] |

| THP-1 | Acute monocytic leukemia | 1-5 | [2] |

| PC-3 | Prostate cancer | 1-5 | [2] |

| DU 145 | Prostate cancer | 1-5 | [2] |

| 231MFP | Triple-negative breast cancer | ~10 | [4] |

| Various (250 cell lines) | Multiple cancer types | 0.08 to >30 | [4] |

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Gram Type | Activity | Reference |

| Nocardia asteroides | Gram-positive | Inhibits growth | [3] |

| Gram-positive bacteria | Gram-positive | General inhibition | [3] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's anticancer mechanism of action.

Caption: Workflow for the MTT cytotoxicity assay.

References

- 1. This compound | C31H34N2O7 | CID 6441014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antitumor activity of this compound, a secondary metabolite from the actinomycete bacterium Streptomyces nodosus subspecies asukaensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new antibiotic,, this compound, produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Manumycin Polyketides Act as Molecular Glues Between UBR7 and P53 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Effects of Asukamycin on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asukamycin is a natural product belonging to the manumycin family of metabolites, isolated from the bacterium Streptomyces nodosus subspecies asukaensis[1][2]. Initially recognized for its antimicrobial properties, this compound has emerged as a compound of interest in oncology research due to its potent anti-proliferative and pro-apoptotic activities across a wide range of cancer cell lines[1][3][4]. These application notes provide a summary of its mechanism of action, quantitative data on its efficacy, and detailed protocols for investigating its effects in a laboratory setting.

Mechanism of Action

This compound exhibits a novel anti-cancer mechanism by acting as a "molecular glue"[3][5]. Its primary mode of action involves inducing a new protein-protein interaction between the E3 ubiquitin ligase UBR7 and the tumor suppressor protein p53 (TP53)[3].

Key mechanistic details include:

-

Molecular Glue Interaction : this compound covalently binds to a specific cysteine residue (C374) on UBR7. This drug-protein complex then recruits p53, forming a ternary UBR7-Asukamycin-p53 complex[3].

-

p53 Activation : This induced proximity leads to the activation of p53's transcriptional activity, which is independent of DNA damage[3]. Consequently, the expression of p53 target genes, such as CDKN1A (p21), GADD45A, TP53AIP1, and PMAIP1 (Noxa), is significantly upregulated[3].

-

Induction of Apoptosis : The activation of the p53 pathway contributes to the anti-proliferative effects and the induction of apoptosis[3]. Additionally, this compound-induced cytotoxicity is associated with the activation of caspase-8 and caspase-3[1][6].

-

p38 MAPK Pathway Involvement : The cytotoxic effects of this compound can be diminished by inhibitors of the p38 mitogen-activated protein kinase (MAPK), suggesting this pathway also plays a role in its mechanism[1][6].

Data Presentation: In Vitro Efficacy

This compound has demonstrated broad anti-proliferative activity across numerous cancer cell lines. The concentration required to inhibit 50% of cell growth (GI50) or cell viability (IC50/EC50) varies depending on the cell type.

| Cell Line | Cancer Type | Parameter | Value (µM) | Citation |

| Various (5 lines) | Mixed Tumor Types | IC50 | 1 - 5 | [1][6] |

| 231MFP | Triple-Negative Breast Cancer | EC50 (Proliferation) | 13.8 | [3] |

| 231MFP | Triple-Negative Breast Cancer | EC50 (Survival) | 4.5 | [3] |

| Panel (250 lines) | Various Cancers | GI50 | 0.08 to >30 | [3] |

| HCT116 (p53 WT) | Colorectal Cancer | Anti-proliferative | Effective | [3] |

| HCT116 (p53 R248W) | Colorectal Cancer | Anti-proliferative | Effective | [3] |

| HCT116 (p53 KO) | Colorectal Cancer | Anti-proliferative | Resistant | [3] |

Experimental Protocols

The following are generalized protocols for assessing the effects of this compound on cancer cell lines. Researchers should optimize parameters such as cell seeding density, drug concentration, and incubation time for their specific cell lines and experimental goals.

Protocol 1: Cell Viability and Proliferation Assay

This protocol uses a colorimetric method (e.g., MTT) or a fluorescence-based method (e.g., Hoechst stain) to measure cell viability or proliferation after treatment with this compound.

Materials and Reagents:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

-